molecular formula C26H25NO4 B7838613 4-Ethyl-N-Fmoc-D-phenylalanine

4-Ethyl-N-Fmoc-D-phenylalanine

Cat. No.: B7838613
M. Wt: 415.5 g/mol
InChI Key: GMPZEBLFFWXVTL-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-N-Fmoc-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. This protecting group is commonly used in peptide synthesis to protect the amine group from unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-Fmoc-D-phenylalanine typically involves the following steps:

    Protection of the Amine Group: The amine group of D-phenylalanine is protected using the Fmoc group.

    Introduction of the Ethyl Group: The ethyl group is introduced to the phenyl ring of the protected amino acid through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-Ethyl-N-Fmoc-D-phenylalanine involves the protection of the amine group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The ethyl group on the phenyl ring can participate in various chemical reactions, adding versatility to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl group on the phenyl ring, which can participate in additional chemical reactions compared to its non-ethylated counterparts. This adds versatility to its use in peptide synthesis and other applications .

Properties

IUPAC Name

(2R)-3-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPZEBLFFWXVTL-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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